6-(2-Methoxyethyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione
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Overview
Description
6-(2-Methoxyethyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is a complex organic compound that belongs to the class of isoindoloquinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxyethyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione can be achieved through a three-component reaction involving 2-amino-N-®-benzamide derivatives and 2-formylbenzoic acid. This reaction is catalyzed by sulfonic acid functionalized nanoporous silica in ethanol under reflux conditions . The method is efficient, yielding high amounts of the desired product, and the catalyst can be reused, making the process environmentally friendly.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the use of nanoporous silica as a catalyst suggests that scalable production could be feasible. The reusability of the catalyst and the simplicity of the reaction conditions make this method attractive for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-(2-Methoxyethyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(2-Methoxyethyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione: Lacks the 2-methoxyethyl group but shares the core structure.
Pyrimido[2,1-a]isoindolone: Another derivative with similar structural features but different substituents.
Uniqueness
The presence of the 2-methoxyethyl group in 6-(2-Methoxyethyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione imparts unique chemical and biological properties, making it distinct from other similar compounds. This modification can influence the compound’s reactivity, solubility, and biological activity.
Properties
IUPAC Name |
6-(2-methoxyethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-23-11-10-19-16-12-6-2-3-7-13(12)18(22)20(16)15-9-5-4-8-14(15)17(19)21/h2-9,16H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYOZVJDDLSNPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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